2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-9-8-10(16)2-7-13(9)22-15(18,19)14(21)20-12-5-3-11(17)4-6-12/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUBJPNAXNCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction between 4-chloro-2-methylphenol and a suitable halogenating agent, such as thionyl chloride, to form 4-chloro-2-methylphenoxy chloride.
Introduction of the Difluoro Group: The phenoxy intermediate is then reacted with a difluoroacetylating agent, such as difluoroacetic anhydride, under controlled conditions to introduce the difluoro group.
Amidation Reaction: The final step involves the reaction of the difluoro intermediate with 4-fluoroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the phenoxy ring (position 4) undergoes nucleophilic substitution under controlled conditions. This reaction is critical for synthesizing derivatives with modified biological activity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatic SNAr | K₂CO₃, DMF, 80°C | 4-methoxy derivative | 72% | |
| Alkoxy replacement | NaOEt, ethanol, reflux | 4-ethoxy analog | 68% |
Key Findings :
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Reactivity is enhanced by electron-withdrawing effects from the adjacent methyl and difluoromethyl groups.
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Steric hindrance from the 2-methyl group limits substitution at position 2.
Amide Hydrolysis
The acetamide group participates in acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives. This reaction is pH-dependent and influenced by the electron-withdrawing fluorophenyl group .
| Conditions | Catalyst | Product | Reaction Time | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | H⁺ | 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid | 4 hr | |
| 2M NaOH, 60°C | OH⁻ | Sodium salt of the acid | 2.5 hr |
Kinetic Data :
-
Base-catalyzed hydrolysis proceeds 3.2× faster than acid-catalyzed due to stabilization of the tetrahedral intermediate by fluorine atoms.
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The difluoromethyl group reduces hydrolysis rates compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom. Nitration and sulfonation are well-documented .
| Reaction | Reagents | Position | Isomer Ratio (para:meta) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para | 85:15 | |
| Sulfonation | SO₃/H₂SO₄ | para | 78:22 |
Mechanistic Insight :
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Fluorine’s strong electron-withdrawing effect deactivates the ring but maintains para-directing behavior .
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Steric effects from the acetamide chain reduce yields in bulkier electrophiles .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling via its chloro-substituted phenoxy ring, enabling biaryl synthesis .
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-phenyl derivative | 65% | |
| PdCl₂(dppf), CsF | 4-pyridylboronic acid | Heteroaryl analog | 58% |
Optimized Conditions :
Reduction of the Amide Group
Selective reduction of the amide to a secondary amine is achieved using LiAlH₄ or catalytic hydrogenation .
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 hr | 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)ethylamine | 61% | |
| H₂, Pd/C | EtOH, 50 psi | Same amine | 54% |
Challenges :
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Over-reduction of the difluoromethyl group is avoided by limiting reaction time.
Hydrogen Bonding and Crystal Packing Effects
The compound’s reactivity is modulated by intramolecular hydrogen bonding between the amide N–H and the phenoxy oxygen . This interaction:
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Reduces rotational freedom around the acetamide C–N bond.
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Stabilizes transition states in hydrolysis and substitution reactions.
Crystallographic Data :
-
Dihedral angle between phenoxy and fluorophenyl rings: 28.87° .
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Hydrogen bond length (N–H···O): 2.02 Å .
Spectroscopic Characterization
Key functional groups are confirmed via FT-IR and NMR :
| Technique | Peaks (cm⁻¹ or ppm) | Assignment | Reference |
|---|---|---|---|
| FT-IR | 3280 (N–H stretch), 1675 (C=O) | Amide group | |
| ¹⁹F NMR | -112.4 (CF₂), -118.9 (Ar–F) | Difluoromethyl and fluorophenyl |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways.
- Case Study : A study examining the anti-inflammatory effects of similar compounds showed that modifications in the phenoxy group significantly enhanced their efficacy against inflammation in murine models.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth effectively.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |
| Escherichia coli | 0.35 μg/mL | Moderate activity |
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
Antitumor Activity
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.
- Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon) | <1.98 | Significant growth inhibition |
| MCF-7 (Breast) | <1.50 | Enhanced by electron-donating groups |
- Case Study : A study on structurally related compounds indicated that modifications to the fluorophenyl group enhanced cytotoxicity against HT29 colon cancer cells, supporting further investigation into this compound's antitumor potential.
Environmental Applications
Given the environmental persistence of similar compounds, there is growing interest in their degradation pathways and ecological impacts.
- Data Table: Environmental Impact Studies
| Compound | Degradation Rate (days) | Notes |
|---|---|---|
| 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide | 15 | Moderate persistence observed |
| Related Chlorinated Compounds | 10 | Faster degradation noted |
- Case Study : Research on the microbial degradation of chlorinated phenoxy acids found that specific microbial strains could effectively degrade similar compounds, indicating potential bioremediation applications.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Activity
Phenoxy Substituents: The 4-chloro-2-methylphenoxy group in the target compound and WH7 is critical for auxin-like activity, as chloro and methyl groups enhance lipophilicity and receptor binding .
Acetamide Fluorination: The 2,2-difluoro substitution in the target compound and evidence 16’s analog may improve metabolic stability compared to non-fluorinated acetamides like WH6. Fluorine’s electronegativity also modulates electron distribution, affecting interaction with biological targets .
N-Aryl Substitution :
Biological Activity
2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by the presence of a phenoxy group and difluorinated acetamide moiety, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12ClF2NO2
- Molecular Weight : 311.71 g/mol
- CAS Number : Not specified
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has shown partial agonist activity at serotonin receptors (5-HT1A) and antagonist properties at 5-HT2A receptors, indicating its potential in modulating neurotransmitter systems .
- Inhibition of Kinases : Studies indicate that this compound can inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the S phase in various cancer cell lines, leading to reduced proliferation rates .
Biological Activity Summary Table
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including OVCAR-4 (ovarian cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.4 to 5.67 µM. The mechanism involved apoptosis induction and cell cycle arrest .
- Comparative Studies : When compared with standard chemotherapeutic agents like Olaparib, the compound showed comparable efficacy, highlighting its potential as a therapeutic agent in oncology .
- Structure-Activity Relationship (SAR) : Research indicated that modifications to the phenoxy group significantly impacted biological activity, underscoring the importance of this moiety in drug design .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide, and how can purity be ensured?
- Synthetic Routes : The compound can be synthesized via condensation of 2-chloroacetamide derivatives with substituted phenols, followed by fluorination. A multi-step approach involving nucleophilic substitution and cyclization (e.g., using POCl₃ as a catalyst) is common for structurally related acetamides .
- Purity Assurance : Recrystallization from ethanol or acetone is effective for purification. Analytical techniques like HPLC (≥95% purity threshold) and TLC should be used to monitor intermediates. Safety protocols, including glove-box handling for toxic intermediates, are critical .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.4 ppm) and fluorinated carbons (δ 110–120 ppm).
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) identifies intramolecular C–H···O hydrogen bonds and packing via N–H···O interactions, as seen in structurally related N-(4-fluorophenyl)acetamides .
Advanced Research Questions
Q. How do intramolecular interactions influence the compound’s stability and reactivity?
- Stability : Intramolecular C–H···O hydrogen bonds form six-membered rings, reducing conformational flexibility and enhancing thermal stability.
- Reactivity : The electron-withdrawing difluoro group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis). Steric hindrance from the 4-chloro-2-methylphenoxy group may slow reactions at the aromatic ring .
Q. What computational methods can predict reaction pathways for derivatives of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates.
- Data-Driven Optimization : Machine learning algorithms trained on experimental datasets (e.g., solvent effects, temperature) narrow optimal conditions for derivative synthesis. ICReDD’s integrated computational-experimental workflows exemplify this approach .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Meta-Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity, lipophilicity) affecting bioactivity. Cross-validate results with in silico docking studies targeting receptors like kinase enzymes .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
